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For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of 2-
Phenoxyphenylacetonitrile (CAS RN: 25562-98-5). A comprehensive review of publicly
available scientific literature and databases reveals a significant gap in experimental data for
this compound. To provide valuable context for researchers, this document summarizes the
current state of knowledge, presents estimated thermochemical data for its isomers, details the
rigorous experimental and computational protocols required for its full thermochemical
characterization, and outlines a logical workflow for such an investigation.

Introduction

2-Phenoxyphenylacetonitrile, with the molecular formula C14H11NO, is an aromatic nitrile
featuring a phenoxy group at the ortho position of the phenylacetonitrile core.[1] Understanding
the thermochemical properties of such molecules, including their enthalpy of formation,
combustion, and sublimation, is crucial for process safety, reaction engineering, and predicting
compound stability and reactivity. Despite its relevance, there is a notable absence of
experimentally determined thermochemical data for 2-Phenoxyphenylacetonitrile in the
current scientific literature.[1] This guide aims to bridge this knowledge gap by providing
theoretical data for related isomers and outlining the established methodologies for the
experimental determination of these essential parameters.
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Quantitative Thermochemical Data

As of the date of this publication, no experimental thermochemical data for 2-
Phenoxyphenylacetonitrile has been found in a review of major databases and scientific
literature. The NIST WebBook, a primary source for chemical and physical property data,
contains entries for 2-, 3-, and 4-Phenoxyphenylacetonitrile, but these are limited to
spectroscopic information (IR and mass spectra) and do not include thermochemical
properties.[1]

To offer a point of reference, the following tables present calculated thermochemical data for
the related isomers, 3-Phenoxyphenylacetonitrile and 4-Phenoxyphenylacetonitrile. These
values were estimated using the Joback group contribution method, a well-established
estimation technique.[2][3][4][5] It is critical to note that these are not experimental values and
may have deviations from the true values.[6]

Table 1: Calculated Thermochemical Data for 3-Phenoxyphenylacetonitrile (CAS RN: 51632-
29-2)[7]

Property Value Unit Method
Enthalpy of Formation

161.96 kJ/mol Joback Method
(Ideal Gas, 298.15 K)
Gibbs Free Energy of
Formation (Ideal Gas, 310.37 kJ/mol Joback Method
298.15 K)
Enthalpy of
Vaporization (at 64.86 kJ/mol Joback Method
Normal Boiling Point)
Enthalpy of Fusion 22.40 kJ/mol Joback Method
Normal Boiling Point 702.56 K Joback Method
Melting Point 400.12 K Joback Method

Table 2: Calculated Thermochemical Data for 4-Phenoxyphenylacetonitrile (CAS RN: 92163-
15-0)[8]
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Property Value Unit Method

Enthalpy of Formation

161.96 kJ/mol Joback Method
(Ideal Gas, 298.15 K)
Gibbs Free Energy of
Formation (Ideal Gas, 310.37 kJ/mol Joback Method
298.15 K)
Enthalpy of
Vaporization (at 64.86 kJ/mol Joback Method
Normal Boiling Point)
Enthalpy of Fusion 22.40 kJ/mol Joback Method
Normal Boiling Point 702.56 K Joback Method
Melting Point 400.12 K Joback Method

Note: The Joback method provides identical values for the 3- and 4-isomers due to its group-
contribution nature, which does not differentiate between these substitution patterns.

Experimental Protocols for Thermochemical Data
Determination

To obtain reliable thermochemical data for 2-Phenoxyphenylacetonitrile, a combination of
calorimetric and vapor pressure measurement techniques would be employed. A
comprehensive approach, similar to that used for studying phenoxyphenols, would involve both
experimental measurements and high-level computational chemistry for validation and
prediction.[9]

The standard molar enthalpy of formation in the crystalline state is typically determined
indirectly from the standard molar enthalpy of combustion (AcH®).

Methodology: Static Bomb Combustion Calorimetry[10]

o Sample Preparation: A pellet of high-purity, crystalline 2-Phenoxyphenylacetonitrile (mass
accurately determined) is placed in a crucible within a high-pressure stainless steel vessel,
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the "bomb." A cotton fuse of known mass and combustion energy is placed in contact with
the sample.

Calorimeter Setup: The bomb is sealed, purged, and filled with high-pressure (e.g., 3 MPa)
pure oxygen. It is then submerged in a known mass of water in an insulated container (the
calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature
is recorded with high precision (e.g., to £0.0001 K).

Combustion: The sample is ignited by passing an electric current through an ignition wire
connected to the fuse. The complete and exothermic combustion of the sample and fuse
releases heat, causing the temperature of the bomb, water, and calorimeter to rise.

Temperature Measurement: The temperature is monitored until it reaches a maximum and
then begins to cool. The corrected temperature rise (AT) is determined by accounting for
heat exchange with the surroundings.

Calculation:

o The energy equivalent of the calorimeter (¢_cal) is determined in separate experiments by
burning a standard substance with a precisely known energy of combustion, such as
benzoic acid.

o The total energy released in the experiment (AU _total) is calculated as: AU _total =€ _cal *
AT

o The standard internal energy of combustion of the sample (AcU°®) is calculated by
subtracting the energy contributions from the ignition wire and the cotton fuse from
AU _total, and dividing by the moles of the sample.

o The standard enthalpy of combustion (AcH®) is then calculated from AcU° using the
equation: AcH® = AcU° + An_gas * R * T where An_gas is the change in the number of
moles of gas in the balanced combustion reaction, R is the ideal gas constant, and T is the
standard temperature (298.15 K).

o Finally, the standard enthalpy of formation of crystalline 2-Phenoxyphenylacetonitrile
(AfH°(cr)) is derived using Hess's law, based on the balanced combustion equation and
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the known standard enthalpies of formation of the products (COz(g) and H20(l)) and the
formation of N2(g).

The standard molar enthalpy of sublimation is the energy required for the phase transition from
solid to gas. It is crucial for converting condensed-phase data to the gas phase, which is often
more useful for theoretical comparisons.

Methodology: Knudsen Effusion Method[11][12][13][14][15]

o Apparatus: A Knudsen effusion cell, which is a small, thermostated container with a very
small orifice, is used. The cell is placed in a high-vacuum chamber.

e Procedure: A sample of 2-Phenoxyphenylacetonitrile is placed in the cell. At a given
temperature, the solid will sublime, creating a vapor pressure inside the cell. Under high
vacuum, the vapor molecules effuse through the orifice without collisions.

o Measurement: The rate of mass loss of the sample is measured over time using a high-
precision microbalance. This rate is proportional to the vapor pressure of the substance at
that temperature.

o Data Analysis: The experiment is repeated at several different temperatures. The vapor
pressure (p) at each temperature (T) is calculated from the rate of mass loss.

o Calculation: The enthalpy of sublimation (AsubH®) is then determined from the temperature
dependence of the vapor pressure using the Clausius-Clapeyron equation in its integrated
form: In(p) = -AsubH° / (R * T) + C A plot of In(p) versus 1/T yields a straight line with a slope
of -AsubH°/R, from which the enthalpy of sublimation can be calculated.

The gas-phase enthalpy of formation is a key value for computational chemistry comparisons. It
is derived by combining the experimental results from the two methods described above:

AfH°(g) = AfH°(cr) + AsubH®

Computational Thermochemistry Protocols

In the absence of experimental data, computational methods are invaluable.
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e Group Contribution Methods (e.g., Joback Method): These methods estimate
thermochemical properties by summing the contributions of individual functional groups
within the molecule.[2][3] They are computationally inexpensive and provide rapid
estimations, as shown in Tables 1 and 2. However, their accuracy is limited as they do not
account for interactions between non-adjacent groups or complex stereoelectronic effects.[2]

e High-Level Ab Initio Calculations: For greater accuracy, quantum chemical methods are
employed. A common and reliable approach is the G3(MP2)//B3LYP composite method.[9]
[16]

o Geometry Optimization: The molecular structure of 2-Phenoxyphenylacetonitrile is
optimized using Density Functional Theory (DFT) with the B3LYP functional.[17][18][19]

o Frequency Calculation: Vibrational frequencies are calculated at the same level of theory
to confirm the structure is a true minimum on the potential energy surface and to obtain
zero-point vibrational energies and thermal corrections.

o Single-Point Energy Calculations: Higher-level single-point energy calculations (e.g., MP2
and other levels) are performed on the optimized geometry.

o Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated
using isodesmic or homodesmotic reactions. These are hypothetical reactions where the
number and types of bonds are conserved on both sides, which allows for significant
cancellation of errors in the quantum chemical calculations, leading to more accurate
results.[16]

Visualization of Thermochemical Data Determination
Workflow

The following diagram illustrates the logical workflow for a comprehensive experimental and
computational study to determine the thermochemical properties of a solid organic compound
like 2-Phenoxyphenylacetonitrile.
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Caption: Workflow for thermochemical characterization.

Conclusion

There is a clear and pressing need for the experimental determination of the thermochemical
properties of 2-Phenoxyphenylacetonitrile. This guide provides the established experimental
and computational roadmaps to address this data deficiency. The presented protocols for
combustion calorimetry, the Knudsen effusion method, and high-level ab initio calculations
represent the state-of-the-art for obtaining accurate thermochemical data. Until such studies
are performed, researchers may refer to the estimated data for related isomers provided
herein, with the strong caveat that these are theoretical approximations. The outlined workflow
provides a comprehensive strategy for future research in this area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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